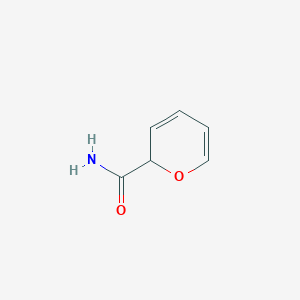
1,4-Anthracenedione, 2-(4-morpholinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Anthracenedione, 2-(4-morpholinyl)- is a derivative of anthraquinone, a compound known for its vibrant color and wide range of applications This compound is characterized by the presence of a morpholine ring attached to the anthracenedione structure, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anthracenedione, 2-(4-morpholinyl)- typically involves the reaction of anthraquinone with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where anthraquinone is reacted with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
1,4-Anthracenedione, 2-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the morpholine ring can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different chemical and biological properties .
科学研究应用
1,4-Anthracenedione, 2-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties, particularly in the development of chemotherapeutic agents.
作用机制
The mechanism of action of 1,4-Anthracenedione, 2-(4-morpholinyl)- involves its interaction with cellular components at the molecular level. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications. The compound also targets specific enzymes and receptors, modulating their activity and affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
1,4-Anthracenedione: The parent compound, known for its use in dyes and pigments.
Mitoxantrone: A synthetic anthraquinone derivative used as a chemotherapeutic agent.
Doxorubicin: Another anthraquinone derivative with potent anticancer activity.
Uniqueness
1,4-Anthracenedione, 2-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which enhances its solubility and biological activity. This structural modification allows for more targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
166759-07-5 |
|---|---|
分子式 |
C18H15NO3 |
分子量 |
293.3 g/mol |
IUPAC 名称 |
2-morpholin-4-ylanthracene-1,4-dione |
InChI |
InChI=1S/C18H15NO3/c20-17-11-16(19-5-7-22-8-6-19)18(21)15-10-13-4-2-1-3-12(13)9-14(15)17/h1-4,9-11H,5-8H2 |
InChI 键 |
WDNZCENLYJKFEB-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC(=O)C3=CC4=CC=CC=C4C=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
![5-Ethyl-1-[(1S)-1-phenylethyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B14252547.png)


![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
